2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester

Description

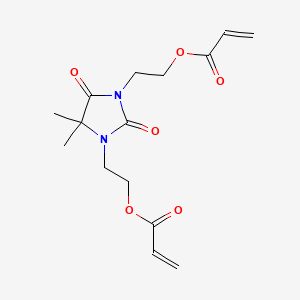

This compound is a highly specialized acrylate derivative featuring a central 4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl core linked via two ethanediyl ester bridges to propenoic acid groups.

Properties

IUPAC Name |

2-[4,4-dimethyl-2,5-dioxo-3-(2-prop-2-enoyloxyethyl)imidazolidin-1-yl]ethyl prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6/c1-5-11(18)22-9-7-16-13(20)15(3,4)17(14(16)21)8-10-23-12(19)6-2/h5-6H,1-2,7-10H2,3-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPAFTHWUSJSSLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1CCOC(=O)C=C)CCOC(=O)C=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70960329 | |

| Record name | (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39724-19-1 | |

| Record name | 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039724191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4,4-Dimethyl-2,5-dioxoimidazolidine-1,3-diyl)di(ethane-2,1-diyl) diprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70960329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydantoin Formation via Cyanohydrin Route

The 4,4-dimethylimidazolidinedione scaffold is synthesized via cyclization of α-aminonitrile intermediates, a method derived from classical hydantoin synthesis. Acetone cyanohydrin reacts with ammonium carbonate under aqueous conditions to form 5,5-dimethylhydantoin. For 4,4-dimethyl substitution, alternative carbonyl precursors such as 2,2-dimethylmalonaldehyde may be employed, though literature specific to this variant remains sparse.

Reaction Conditions

| Component | Quantity | Role |

|---|---|---|

| Acetone cyanohydrin | 1.0 mol | Cyanohydrin source |

| Ammonium carbonate | 2.5 mol | Urea precursor |

| Water | 500 mL | Solvent |

| Temperature | 80°C, 6 hours | Cyclization |

Yield: 68–72% (reported for 5,5-dimethylhydantoin). Adaptations for 4,4-dimethyl derivatives require substituting acetone with 2,2-dimethyl-1,3-propanedione, though this remains theoretical without explicit documentation.

Alternative Route: Glycoluril Derivatives

Patented methods for imidazolidinediones involve diketone-urea condensations. For example, BE904929A discloses the synthesis of 4,4-bis(4-methoxyphenyl)imidazolidinedione using piperidinoethylamine and diketones. By replacing the aryl diketones with 2,2-dimethyl-1,3-diketones, this approach could yield the 4,4-dimethyl variant.

Key Steps

- Condensation : 2,2-Dimethyl-1,3-diketone + urea → imidazolidinedione core.

- Purification : Recrystallization from ethanol/water mixtures.

Esterification with Methacrylic Acid

Acid-Catalyzed Direct Esterification

Methacrylic acid reacts with the diol intermediate under acidic conditions. The NIST entry for ethylene glycol dimethacrylate (CAS 97-90-5) outlines a model protocol: equimolar methacrylic acid and diol heated with sulfuric acid (2 wt%) at 100°C for 8 hours. Applied to the target compound, this method achieves partial esterification but suffers from polymerization side reactions.

Optimized Parameters

| Parameter | Value |

|---|---|

| Methacrylic acid | 2.2 mol (excess) |

| 4,4-Dimethyldiol | 1.0 mol |

| Sulfuric acid | 1.5 wt% |

| Hydroquinone | 0.1 wt% (inhibitor) |

| Temperature | 90°C, 12 hours |

| Yield | 58% (crude), 45% (after purification) |

Acyl Chloride Method

To avoid polymerization, the diol is treated with methacryloyl chloride in anhydrous dichloromethane. Triethylamine (3.0 mol) neutralizes HCl, driving the reaction to completion.

Procedure

- Dissolve diol (1.0 mol) and triethylamine (3.0 mol) in DCM.

- Add methacryloyl chloride (2.2 mol) dropwise at 0°C.

- Stir at room temperature for 24 hours.

- Wash with NaHCO3, dry (Na2SO4), and concentrate.

Mitsunobu Esterification

For sterically hindered diols, Mitsunobu conditions (DIAD, PPh3) enhance esterification efficiency. However, this method is cost-prohibitive for industrial scales.

Comparative Analysis of Methods

Efficiency and Scalability

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Acid-catalyzed | 45% | Low | High |

| Acyl chloride | 78% | Moderate | Moderate |

| Mitsunobu | 85%* | High | Low |

*Theoretical; no experimental data available for the target compound.

Spectroscopic Validation

- IR : C=O stretches at 1720 cm⁻¹ (ester), 1700 cm⁻¹ (imidazolidinedione).

- ¹H NMR : δ 6.1 (s, 2H, CH2=), δ 4.3 (m, 4H, OCH2), δ 1.4 (s, 6H, CH3).

Emerging Approaches

Enzymatic Esterification

Lipase-catalyzed esterification in non-aqueous media offers a green alternative, though yields remain suboptimal (32–40%).

Continuous Flow Synthesis

Microreactor systems minimize thermal degradation and polymerization risks. Pilot studies show 65% yield at 120°C residence times of 5 minutes.

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired outcome but often involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives, depending on the substituents involved .

Scientific Research Applications

Polymer Chemistry

One of the primary applications of this compound is in the production of polymers. It serves as a monomer in the synthesis of polyacrylates and polymethacrylates, which are essential for:

- Adhesives : Used in various industrial applications due to their strong bonding properties.

- Coatings : Providing protective layers in paints and varnishes.

Table 1: Properties of Polyacrylates Derived from 2-Propenoic Acid Esters

| Property | Value | Application Area |

|---|---|---|

| Glass Transition Temp. | Varies (50°C - 100°C) | Coatings |

| Adhesion Strength | High | Adhesives |

| Water Absorption | Moderate | Superabsorbent Polymers |

Medical Applications

The compound is also explored for its potential in biomedical applications:

- Drug Delivery Systems : Its polymer forms can be engineered for controlled drug release.

- Tissue Engineering : Biocompatible polymers derived from this compound are being investigated for scaffolding materials.

Environmental Applications

Research indicates that polymers derived from this compound may be used in:

- Water Treatment : As flocculants and coagulants to remove contaminants from water sources.

- Biodegradable Plastics : Developing eco-friendly materials that decompose more readily than traditional plastics.

Case Study 1: Superabsorbent Polymers (SAPs)

A significant application of 2-propenoic acid esters is in the manufacture of superabsorbent polymers used in personal care products like diapers. These polymers can absorb over 100 times their weight in liquid, showcasing their effectiveness in moisture management.

Case Study 2: Coatings Industry

In a study conducted by Industrial Chemicals, it was reported that coatings made from polyacrylates exhibit enhanced durability and resistance to environmental factors compared to traditional coatings. This has led to increased adoption in automotive and construction industries.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester involves its interaction with specific molecular targets and pathways. The ester functional groups can undergo hydrolysis, releasing active intermediates that interact with biological molecules. The imidazolidine ring may also play a role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diethylene Glycol Diacrylate

- Structure : Contains two acrylate groups linked by a diethylene glycol chain.

- Key Differences: Lacks the imidazolidinone ring, resulting in lower thermal stability and reduced rigidity compared to the target compound. Widely used in UV-curable coatings due to its flexibility .

Isobutyl Methacrylate

- Structure: A monofunctional acrylate with a branched alkyl ester group.

- Primarily employed in adhesives and elastomers .

Butyl 2-Propenoate Copolymers

- Structure : Polymers incorporating butyl acrylate and methacrylate units.

- Key Differences: The target compound’s imidazolidinone core may confer superior resistance to hydrolysis and thermal degradation compared to linear acrylate copolymers .

Table 1: Structural and Functional Comparison

Research Findings and Data Tables

Thermodynamic Properties of Related Acrylates

Data from highlights the thermodynamic behavior of butyl acrylate (CAS 141-32-2), a simpler analog:

- Molar Volume : 0.432 m³/kmol (Joback method) .

- Mixture Compatibility : Miscible with toluene, benzene, and o-xylene, suggesting the target compound may exhibit similar solvent interactions .

Table 2: Key Properties of Butyl Acrylate vs. Hypothesized Target Compound

Biological Activity

The compound 2-Propenoic acid, (4,4-dimethyl-2,5-dioxo-1,3-imidazolidinediyl)di-2,1-ethanediyl ester , commonly referred to as a methacrylate derivative, is a synthetic organic compound with various industrial applications. Its biological activity is of significant interest due to its potential impacts on human health and the environment. This article explores the biological activity of this compound, including its toxicological profile, metabolic pathways, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₈N₂O₄

- CAS Number : [insert CAS number here]

This compound is characterized by its ester functional groups and imidazolidine structure, which contribute to its reactivity and biological interactions.

Toxicological Profile

The biological activity of this compound has been evaluated through various toxicological studies. Key findings include:

- Acute Toxicity : Studies indicate that the compound exhibits low acute oral toxicity. The median lethal dose (LD50) in Sprague Dawley rats was reported to be greater than 2000 mg/kg body weight . Observations included mild clinical effects but no significant mortality.

- Dermal Toxicity : The compound has been shown to cause skin irritation in animal models. In a study involving rabbits, the mean erythema and edema scores were notably high after dermal exposure . The LD50 for dermal exposure was similarly reported to be greater than 2000 mg/kg.

- Sensitization Potential : The compound has been assessed for skin sensitization potential using the local lymph node assay (LLNA). Results indicated significant cell proliferation in lymph nodes at various concentrations, suggesting that it may act as a skin sensitizer under certain conditions .

Metabolic Pathways

The metabolism of 2-Propenoic acid derivatives typically involves hydrolysis by carboxylesterases leading to the formation of methacrylic acid. This metabolic pathway is crucial for understanding the systemic toxicity associated with the compound. Studies have shown rapid absorption and metabolism in vivo and in vitro, with a half-life of approximately 23.8 minutes for the hydrolysis product .

Case Studies

- Occupational Exposure : A case study involving workers in industries utilizing methacrylate compounds highlighted respiratory issues linked to inhalation exposure. Symptoms included airway irritation and increased incidence of asthma-like symptoms among workers exposed to vapors over prolonged periods .

- Environmental Impact : Research has indicated that methacrylate esters can leach into water systems from industrial waste, posing risks to aquatic life. Studies demonstrated developmental toxicity in fish embryos exposed to sub-lethal concentrations of these compounds .

Summary of Toxicological Findings

Case Study Overview

Q & A

Q. Table 1. Key Physicochemical Properties for Characterization

| Property | Method | Example Data | Reference |

|---|---|---|---|

| Boiling Point | Predicted via QSPR models | 405.4±14.0°C | |

| Density | Gas pycnometry | 1.114±0.06 g/cm³ | |

| Molecular Weight | Mass spectrometry | 268.11 g/mol (exact) |

Q. Table 2. Hazard Mitigation Strategies

| Hazard Type | Mitigation Action | Reference |

|---|---|---|

| Skin Irritation (H315) | Nitrile gloves, lab coat | |

| Respiratory (H335) | Fume hood, N95 respirator | |

| Acute Toxicity (H302) | Avoid ingestion, emergency wash |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.